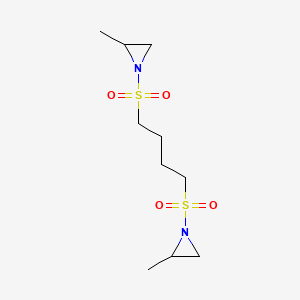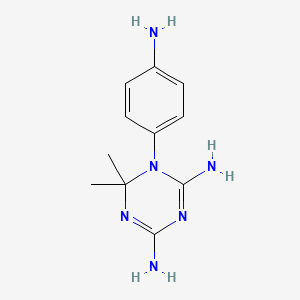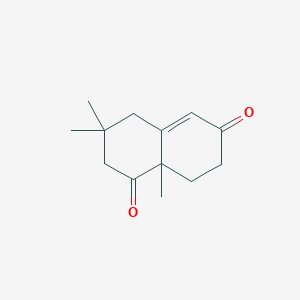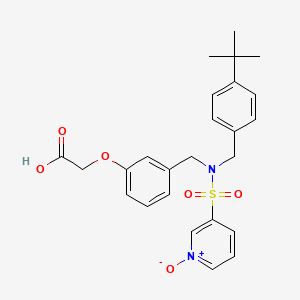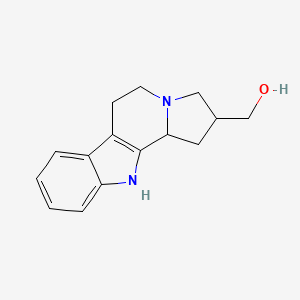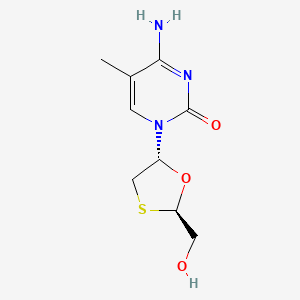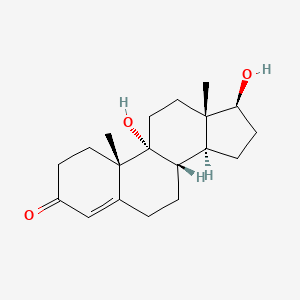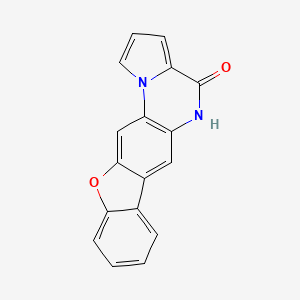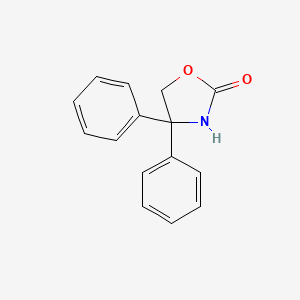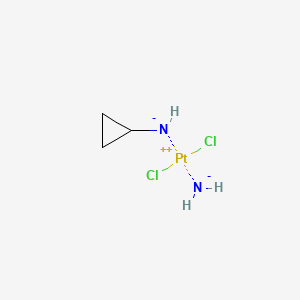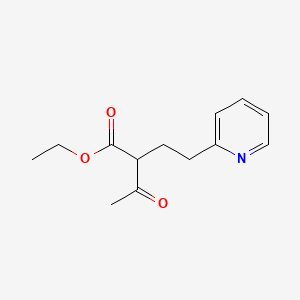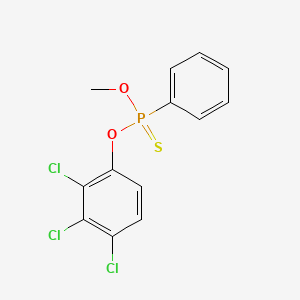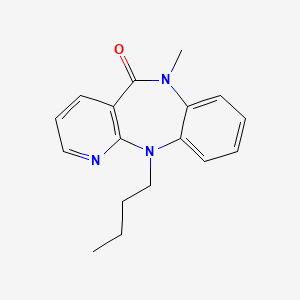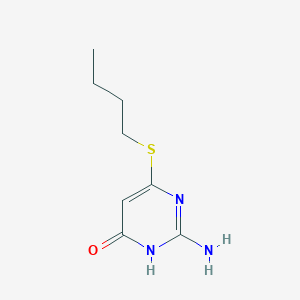
2-amino-4-butylsulfanyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 41331, also known as 6H-Indeno[2,1-c]quinolin-6-one, is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of indenoisoquinolines, which are known for their potential anticancer properties. The unique structure of NSC 41331 allows it to interact with various biological targets, making it a promising candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 41331 typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the indenoisoquinoline core structure.
Oxidation: The intermediate product is then subjected to oxidation to introduce the quinoline moiety.
Functional Group Modifications: Various functional group modifications are performed to achieve the desired chemical structure of NSC 41331.
Industrial Production Methods
Industrial production of NSC 41331 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
NSC 41331 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives of NSC 41331 with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: NSC 41331 is employed in studies related to cell signaling and molecular interactions.
Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.
Industry: NSC 41331 is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
The primary mechanism of action of NSC 41331 involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 41331 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparación Con Compuestos Similares
NSC 41331 is part of the indenoisoquinoline family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
NSC 706744: Another indenoisoquinoline with potent topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its enhanced stability and prolonged drug action.
NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.
Compared to these compounds, NSC 41331 is unique due to its specific molecular interactions and the stability of its topoisomerase I cleavage complexes, which contribute to its potent anticancer activity.
Propiedades
Número CAS |
6307-45-5 |
|---|---|
Fórmula molecular |
C8H13N3OS |
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
2-amino-4-butylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-4-13-7-5-6(12)10-8(9)11-7/h5H,2-4H2,1H3,(H3,9,10,11,12) |
Clave InChI |
NQOJODYDJOKULT-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC(=O)NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


